Fmoc-Trp-OH-13C11,15N2
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Overview
Description
Fmoc-Trp-OH-13C11,15N2: is a labeled derivative of the amino acid tryptophan. It is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific applications, particularly in the fields of chemistry and biology. The compound is often used in peptide synthesis and as a tracer in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Trp-OH-13C11,15N2 typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the tryptophan molecule. The process begins with the synthesis of labeled tryptophan, followed by the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often involve the use of organic solvents and specific catalysts to ensure the incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the isotopic labeling is consistent and accurate. The production is carried out under controlled conditions to maintain the integrity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Trp-OH-13C11,15N2 undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The Fmoc group can be removed or substituted under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Basic conditions using piperidine or other amines.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of tryptophan, as well as deprotected amino acids when the Fmoc group is removed .
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a tracer in metabolic studies to track the incorporation of tryptophan into proteins.
Biology:
- Utilized in studies of protein structure and function.
- Helps in understanding the metabolic pathways involving tryptophan.
Medicine:
- Used in the development of diagnostic tools and therapeutic agents.
- Helps in the study of diseases related to tryptophan metabolism.
Industry:
- Employed in the production of labeled peptides for research and development.
- Used in quality control processes to ensure the accuracy of peptide synthesis.
Mechanism of Action
The mechanism of action of Fmoc-Trp-OH-13C11,15N2 involves its incorporation into peptides and proteins during synthesis. The labeled isotopes allow researchers to track the compound through various metabolic pathways. The molecular targets include enzymes and proteins that interact with tryptophan, providing insights into their function and structure .
Comparison with Similar Compounds
Fmoc-Trp-OH-15N2: Labeled with nitrogen-15 isotopes.
Fmoc-Trp(Boc)-OH-13C11,15N2: Contains both Fmoc and Boc protecting groups.
Fmoc-Lys(Boc)-OH-13C6,15N2: Labeled lysine derivative .
Uniqueness: Fmoc-Trp-OH-13C11,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in metabolic studies and enhances the accuracy of peptide synthesis .
Properties
Molecular Formula |
C26H22N2O4 |
---|---|
Molecular Weight |
439.37 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1/i5+1,6+1,7+1,12+1,13+1,14+1,16+1,17+1,23+1,24+1,25+1,27+1,28+1 |
InChI Key |
MGHMWKZOLAAOTD-YYMQVSDLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13C@@H]([13CH2][13C]4=[13CH][15NH][13C]5=[13CH][13CH]=[13CH][13CH]=[13C]54)[13C](=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
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